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CAS No.: 92224-23-2

Cat. No.: B3195646 Get Quote

Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core

pharmacophore for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).[1]

However, the biological utility of indazole derivatives is strictly governed by regioisomerism.

The tautomeric shift between 1H-indazole and 2H-indazole, and the subsequent fixed

alkylation at the N1 or N2 positions, fundamentally alters the molecule's electronic landscape

and hydrogen-bonding vectors.

This guide provides a technical comparison of these regioisomers, focusing on their differential

binding affinities in kinase pockets, synthetic accessibility, and metabolic stability.

Structural Basis of Activity: The N1 vs. N2 Switch
To understand the biological divergence, one must first analyze the structural inputs. The

indazole ring system exists in a tautomeric equilibrium, but chemical substitution locks the

structure into a specific vector.

The H-Bonding Flip
In the context of ATP-competitive kinase inhibition, the indazole core often mimics the adenine

ring of ATP. The critical differentiator is the Hydrogen Bond Donor (HBD) / Acceptor (HBA)

motif:
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1H-Indazole Derivatives (N1-R):

N1: Substituted (Hydrophobic interaction).

N2: Lone pair available (Hydrogen Bond Acceptor).

Biological Consequence:[2][3][4][5][6] Often aligns with the "Hinge Region" of kinases

where N2 accepts a proton from the backbone amide of the kinase.

2H-Indazole Derivatives (N2-R):

N1: Lone pair available (Hydrogen Bond Acceptor).

N2: Substituted (Hydrophobic interaction).

Biological Consequence:[2][3][4][5][6] This shifts the substituent vector by approximately

72°, often clashing with the "Gatekeeper" residue or solvent front unless the pocket is

specifically induced.

Electronic Distribution[7]
1H-Isomers: Aromatic character is distributed across the fused system (10

-electrons). Thermodynamically more stable (

kcal/mol).

2H-Isomers: Possess distinct ortho-quinoid character in the benzene ring. This reduces

aromatic stabilization but increases reactivity and can enhance

-stacking interactions in specific hydrophobic pockets.

Comparative Case Study: Kinase Inhibition Profiles
The following data summarizes the impact of regioisomerism on inhibitory potency (IC

) against VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a primary target for anti-
angiogenic indazoles like Axitinib.

Experimental Data: Regioisomer Potency Shift
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Table 1: Comparative Inhibitory Activity of N-Alkylated Indazole Isomers

Compound
ID

Core
Structure

Substitutio
n (R)

Target
IC

(nM)

Binding
Mode

IND-1A
1-Methyl-1H-

indazole
3-(E)-Styryl VEGFR2 28

Canonical

Hinge Binder

IND-1B
2-Methyl-2H-

indazole
3-(E)-Styryl VEGFR2 450

Steric Clash /

Weak H-

Bond

IND-2A
1-Phenyl-1H-

indazole
5-Amide p38 12

Deep Pocket

Fit

IND-2B
2-Phenyl-2H-

indazole
5-Amide p38 >10,000

Active Site

Exclusion

Analysis:

IND-1A (N1-isomer): Demonstrates nanomolar potency. The N2 nitrogen acts as a critical H-

bond acceptor for the Cys919 residue in the VEGFR2 hinge region.

IND-1B (N2-isomer): Shows a ~16-fold loss in potency. The methyl group at N2 sterically

hinders the approach to the hinge, and the N1 lone pair is geometrically misaligned for the

requisite H-bond.

Mechanistic Visualization (Pathway & SAR)
The following diagram illustrates the SAR logic flow and the specific interaction points within

the kinase binding pocket.
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Caption: SAR decision tree showing the divergence of N1 vs. N2 alkylation and its direct

consequence on kinase binding modes.

Experimental Protocols
To validate these differences in your own workflow, strict control over synthesis and assay

conditions is required.

A. Regioselective Synthesis & Separation
Objective: To isolate pure regioisomers for biological testing, as mixtures yield confounding

data.

Reaction: Dissolve 5-substituted-1H-indazole (1.0 eq) in DMF. Add Cs

CO

(2.0 eq) and stir at 0°C for 30 min. Add Alkyl Halide (1.1 eq).

Note: Cs

CO

often favors N1 alkylation due to thermodynamics. For N2 enrichment, use Meerwein salts
(Et

O

BF

) in DCM.
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Work-up: Quench with water, extract with EtOAc.

Separation (Critical Step):

Use Flash Chromatography (Hexane/EtOAc gradient).

Order of Elution: N1-alkyl indazoles are generally less polar (higher R

) than N2-alkyl isomers due to the masking of the lone pair and lack of quinoid character.

Validation: Confirm isomer identity using 2D NMR (NOESY).

N1-Isomer: NOE observed between N-Alkyl protons and C7-H.

N2-Isomer: NOE observed between N-Alkyl protons and C3-H.

B. Kinase Activity Assay (ADP-Glo™ Platform)
Objective: Quantify IC

values for both isomers.

Preparation: Dilute compounds (N1 and N2 isomers) in DMSO to 100x final concentration.

Serial dilute (1:3).

Enzyme Reaction:

Mix Kinase (e.g., VEGFR2, 2 ng/µL) with substrate (Poly Glu:Tyr) in reaction buffer (40

mM Tris pH 7.5, 20 mM MgCl

, 0.1 mg/mL BSA).

Add 1 µL of compound solution. Incubate 10 min.

Initiate with ATP (10 µM final). Incubate 60 min at RT.

Detection:

Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
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Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

Readout: Measure Luminescence on a plate reader (e.g., EnVision).

Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve (Variable Slope) to

extract IC

.
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Caption: Step-by-step workflow from crude synthesis to comparative biological data generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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